molecular formula C18H19N3O3S B7715251 N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7715251
M. Wt: 357.4 g/mol
InChI Key: KGNIHGRLCDPFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ETTB, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of oxadiazole derivatives, which have been studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves its binding to the intracellular domain of voltage-gated sodium channels, which results in a decrease in the amplitude and frequency of action potentials. This effect is thought to be due to the inhibition of sodium influx into neurons, which is necessary for the depolarization of the membrane potential required for the generation of action potentials.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the activity of voltage-gated sodium channels in a dose-dependent manner. In vivo studies have shown that N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can reduce the frequency and duration of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for voltage-gated sodium channels, which allows for the selective inhibition of neuronal activity. However, one limitation of using N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of more potent and selective analogs of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide for use in scientific research and potential therapeutic applications. Another direction is the investigation of the role of voltage-gated sodium channels in neurological disorders, such as epilepsy and chronic pain, and the potential use of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and related compounds as treatments for these conditions. Additionally, the use of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other compounds, such as neurotransmitter modulators, may provide new insights into the mechanisms underlying neuronal function.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process that starts with the reaction of 4-ethoxyaniline with 2-bromoacetic acid to form 4-ethoxyphenylglycine. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-amino-5-mercapto-1,2,4-oxadiazole to form N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This makes N-(4-ethoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide a potential tool for studying the role of sodium channels in neuronal function and for developing new treatments for neurological disorders.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-2-23-14-10-8-13(9-11-14)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-12-25-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNIHGRLCDPFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

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